N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide
Description
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them valuable in various fields of chemistry and biology .
Properties
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-7-5-11(6-8-13)16-12(9-19-21-16)10-20-22-17(24)14-3-1-2-4-15(14)23/h1-10,23H,(H,19,21)(H,22,24)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGOOMQVGBPKHE-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 2-hydroxybenzohydrazide. This reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar hydrazone structure but with different substituents on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a fluorophenyl group, but differing in the rest of the structure.
Uniqueness
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both a pyrazole ring and a fluorophenyl group, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for research in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
